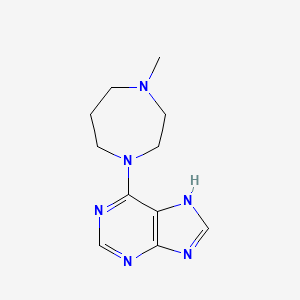

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine

Description

Properties

IUPAC Name |

6-(4-methyl-1,4-diazepan-1-yl)-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c1-16-3-2-4-17(6-5-16)11-9-10(13-7-12-9)14-8-15-11/h7-8H,2-6H2,1H3,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORCGXXBYQTHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloropurine with 4-methyl-1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The purine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe or ligand in biochemical studies to investigate the interactions of purine derivatives with enzymes, receptors, and other biomolecules.

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It may be explored for its antiviral, anticancer, or antimicrobial properties.

Industry: In the industrial sector, the compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to active sites or allosteric sites of enzymes, modulating their activity. It may also interact with receptors on cell surfaces, triggering signaling pathways that lead to specific cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Acylated piperazines (e.g., acetyl, trifluoroacetyl in Compounds 29–34) exhibit varied melting points (114–211°C), suggesting differences in crystallinity and solubility. The 4-methyl group on diazepane may enhance metabolic stability compared to bulkier acyl groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine, and how are intermediates characterized?

- Methodology : Synthesis typically involves nucleophilic substitution at the purine C6 position. For analogous compounds (e.g., 6-piperazinyl-purines), alkylation of purine derivatives with pre-functionalized diazepane moieties under basic conditions (e.g., NaH in DMF) is common. Reaction optimization includes temperature control (60–100°C) and inert atmosphere. Intermediates are purified via column chromatography and characterized using / NMR, MS, and HPLC (purity >95%) .

- Key Steps :

- Diazepane precursor preparation (e.g., 4-methyl-1,4-diazepane).

- Coupling with 6-chloropurine derivatives.

- Post-synthetic modifications (e.g., acetylation) if required.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : NMR identifies proton environments (e.g., diazepane N–CH at δ ~2.3 ppm; purine H8 as a singlet near δ ~8.2 ppm). NMR confirms carbon backbone (e.g., purine C6 at ~152 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] with <2 ppm error).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry, as seen in structurally similar purine derivatives (R-factor <0.05) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for diazepane-substituted purines?

- Case Study : Discrepancies in phosphodiesterase (PDE) inhibition between in vitro and cell-based assays may arise from differential cell permeability or metabolite interference.

- Approach :

Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidative metabolites from CYP450 isoforms) .

Permeability Assays : Compare logP values (experimental vs. computational) to assess membrane penetration.

Enzyme Kinetics : Perform IC titrations under standardized conditions (e.g., ATP concentration, pH 7.4) to isolate target effects .

Q. How can reaction yields for this compound be optimized in large-scale synthesis?

- Process Chemistry Insights :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of diazepane.

- Catalysis : Add KI (10 mol%) to accelerate SNAr reactions via halide exchange.

- Workflow : Scale-up trials (1–100 mmol) show reproducible yields (70–85%) with HPLC purity >99% when using gradient elution (CHCN/HO + 0.1% TFA) .

Q. What in vitro models are suitable for evaluating the pharmacokinetic (PK) profile of this compound?

- ADME Studies :

- Metabolic Stability : Incubate with human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolic pathways .

- Plasma Protein Binding : Use equilibrium dialysis (human plasma, 37°C) to measure unbound fraction.

- Permeability : Caco-2 monolayers assess intestinal absorption (P >1 × 10 cm/s suggests high bioavailability).

Methodological Challenges

Q. How are stereochemical outcomes controlled during diazepane ring functionalization?

- Chiral Resolution :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during diazepane synthesis.

- Dynamic kinetic resolution (DKR) with Rh catalysts enables enantioselective N-alkylation.

- Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with ee >98% achievable .

Q. What computational tools predict the binding affinity of this compound to PDE isoforms?

- In Silico Workflow :

Docking Studies : AutoDock Vina or Schrödinger Glide models ligand-receptor interactions (e.g., purine N7 hydrogen bonding to PDE catalytic site).

MD Simulations : GROMACS simulations (10 ns) assess binding stability (RMSD <2 Å).

QSAR Models : Correlate substituent electronic effects (Hammett σ) with IC values .

Data Interpretation

Q. How are conflicting NMR spectra interpreted for diazepane-purine conjugates?

- Troubleshooting :

- Rotameric States : Diazepane ring puckering causes signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals (e.g., 25–60°C in DMSO-d).

- Impurity Peaks : Compare with synthetic byproducts (e.g., N-oxide derivatives from over-oxidation) .

Q. What mechanistic insights explain variable anti-inflammatory activity in cellulo vs. in vivo?

- Hypothesis Testing :

- Metabolite Activation : Administer compound to CYP3A4-transfected HEK293 cells; measure active metabolites (e.g., hydroxylated derivatives) via LC-MS/MS.

- Cytokine Profiling : ELISA quantifies IL-6/TNF-α suppression in LPS-stimulated macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.